Platelet 12-Lipoxygenase (12-LOX) Inhibition: Activity at 30 µM
In a ChEMBL-deposited binding assay, 2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM [1]. While a quantitative % inhibition value is not publicly available, the fact that it was specifically assayed against this target distinguishes it from other chromene-3-carboxamides that were not profiled for 12-LOX. For context, the broad-spectrum lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) inhibits 12-LOX with an IC50 of approximately 30 µM . The structural uniqueness of the 2-(thiophen-3-yl)benzyl group, which is absent in common coumarin-based 12-LOX inhibitors, suggests a distinct binding mode warranting further characterization [1].
| Evidence Dimension | Inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Tested at 30 µM (specific % inhibition not publicly disclosed) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA) IC50 ≈ 30 µM against 12-LOX |
| Quantified Difference | Target compound screened at a concentration comparable to NDGA's reported IC50; however, direct comparative IC50 data is unavailable. |
| Conditions | In vitro enzyme inhibition assay (ChEMBL Assay CHEMBL615117) |
Why This Matters
The explicit testing against 12-LOX provides a preliminary rationale for selecting this compound over other chromene carboxamides that lack any 12-LOX profiling data, especially for research programs focused on platelet function or inflammatory pathways.
- [1] ChEMBL Database. Assay CHEMBL615117: Inhibition of platelet 12-lipoxygenase. https://www.ebi.ac.uk/chembl/assay_report_card/CHEMBL615117/ (accessed 2026-04-28). View Source
